molecular formula C₂₄H₂₈O₄ B1140898 Ethynyl Estradiol Diacetate CAS No. 13258-68-9

Ethynyl Estradiol Diacetate

Cat. No.: B1140898
CAS No.: 13258-68-9
M. Wt: 380.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynyl Estradiol Diacetate is a synthetic estrogenic compound widely used in oral contraceptives. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and stability. This compound is often combined with progestins in contraceptive formulations to prevent ovulation and regulate menstrual cycles .

Scientific Research Applications

Ethynyl Estradiol Diacetate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Ethynyl Estradiol Diacetate primarily targets the progesterone and estrogen receptors . These receptors are found in various cells including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound, a synthetic form of the naturally occurring female sex hormone, progesterone, tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries . Ethinylestradiol, a synthetic estrogen, decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), estradiol (E2), and progesterone (P), as well as the suppression of ovulation . These changes in hormone levels can prevent pregnancy by inhibiting the release of eggs from the ovaries .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethinylestradiol, for instance, has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of Ethinylestradiol is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of ovulation and the alteration of the endometrial lining . This makes it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in surface waters has been detected in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental contamination can occur, potentially affecting aquatic life . Furthermore, the efficacy of this compound can be influenced by the individual’s health status, age, weight, and other factors.

Safety and Hazards

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use . Ethinyl Estradiol Diacetate may cause cancer and damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Ethynyl Estradiol Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound primarily undergoes extensive metabolism, involving intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . Cytochrome P450 (CYP)3A4-mediated this compound 2-hydroxylation is the major pathway of oxidative metabolism of the compound .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone, thus preventing the release of eggs from the ovaries .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Stability tests have shown that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The compound is extensively metabolised, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynyl Estradiol Diacetate is synthesized through a multi-step chemical process. The synthesis typically involves the acetylation of Ethynyl Estradiol, which is achieved by reacting Ethynyl Estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration techniques. The compound is then formulated into oral tablets or other dosage forms for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted esters. These products have varying degrees of biological activity and are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethynyl Estradiol Diacetate is unique due to its high oral bioavailability and stability, making it a preferred choice in oral contraceptive formulations. Its ability to effectively regulate hormone levels and prevent ovulation sets it apart from other similar compounds .

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWZWQYTKPEDAK-DJCPXJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.